(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide
Descripción
The compound “(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide” is a synthetic enamide derivative characterized by a benzodioxole core, a cyano group at the α-position, and a difluoromethylsulfanyl-substituted phenylamide moiety. Its molecular formula is C₂₅H₁₉F₂N₃O₅S₂, with a molecular weight of 543.07 g/mol . Key physicochemical properties include:
- LogP (octanol-water partition coefficient): 5.8 (indicating high lipophilicity, which may influence membrane permeability and bioavailability) .
- Predicted pKa: 7.3 ± 0.10 (suggesting moderate acidity, likely influencing solubility and ionization in physiological conditions) .
- Density: 1.52 ± 0.1 g/cm³ at 20°C .
The benzodioxole group is a common pharmacophore in central nervous system (CNS)-targeting drugs due to its ability to enhance blood-brain barrier penetration.
Propiedades
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O3S/c19-18(20)26-14-4-2-13(3-5-14)22-17(23)12(9-21)7-11-1-6-15-16(8-11)25-10-24-15/h1-8,18H,10H2,(H,22,23)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKSNWDLMZPXEZ-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide, a compound belonging to the class of phenylacrylamides, has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its anti-inflammatory and anticancer effects, supported by various research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzodioxole moiety, a cyano group, and a difluoromethylsulfanyl phenyl group, which contribute to its biological activity.
1. Anti-inflammatory Properties
Research indicates that the compound exhibits significant anti-inflammatory effects. In vitro studies using J774 murine macrophage cells demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The mechanism involves the modulation of the NF-κB pathway, which is crucial for the expression of inflammatory genes.
- Cell Viability Assays : The compound showed no cytotoxicity at concentrations up to 100 μM, allowing for further testing on its modulatory effects on inflammation .
- In Vivo Studies : In animal models, administration of the compound (50 mg/kg) resulted in a statistically significant reduction in paw edema and pro-inflammatory cytokines compared to control groups .
2. Anticancer Activity
The anticancer potential of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide has been evaluated against various cancer cell lines.
| Cell Line | IC50 (μM) | Comparison with Doxorubicin |
|---|---|---|
| MCF-7 | 10.8 ± 0.6 | Doxorubicin: 0.0428 ± 0.0082 |
| A549 | 14.5 ± 0.8 | Doxorubicin: 0.0940 ± 0.0087 |
| HeLa | 16.7 ± 1.6 | Doxorubicin: 0.0940 ± 0.0070 |
The compound demonstrated effective inhibition of tumor cell proliferation with IC50 values comparable to established chemotherapeutics like Doxorubicin .
The anti-inflammatory action is primarily attributed to the compound's ability to inhibit leukocyte migration and reduce nitric oxide production in inflammatory conditions. This is achieved through the downregulation of adhesion molecules such as ICAM-1 and selectins, which are critical for leukocyte-endothelial interactions during inflammation .
Case Studies
Case Study 1 : A study involving CFA-induced paw edema in rats showed that treatment with (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide significantly reduced edema compared to untreated controls and was comparable to dexamethasone treatment .
Case Study 2 : In a separate study on cancer cell lines, the compound was found to induce apoptosis in MCF-7 cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) (E)-3-(1,3-Benzodioxol-5-yl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile
- Substituents: Incorporates a formyl group and a 4-methylbenzenesulfonamido moiety instead of the cyano and difluoromethylsulfanyl groups. The sulfonamido group may enhance hydrogen-bonding interactions but increase molecular weight (MW: ~550–600 g/mol estimated).
- Implications: The bulkier sulfonamido group may reduce membrane permeability compared to the target compound’s compact difluoromethylsulfanyl group .
(b) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide
- Structural Differences: Core Structure: Replaces the enamide-cyano system with a cyclopropanecarboxamide-thiazole scaffold. The cyclopropane introduces ring strain, which may enhance reactivity or alter binding kinetics . Substituents: A 3-fluorobenzoyl group on the thiazole ring provides distinct electronic and steric properties compared to the target’s difluoromethylsulfanylphenyl group.
- Implications: The thiazole moiety could improve binding to kinases or other enzymes via π-π stacking, but the cyclopropane may reduce synthetic accessibility (reported yield: 27%) .
Physicochemical Properties
- By contrast, the thiazole analog’s lower MW (~500 g/mol) and fewer hydrogen bond acceptors (8 vs. 10) may improve solubility .
Methodological Considerations
- Crystallography: Tools like SHELX and ORTEP-3 (cited in structural studies of similar compounds) could resolve the target compound’s conformation and isomerism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
